

Rociletinib FDA breakthrough therapy designation

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Compound Focus: Rociletinib

CAS No.: 1374640-70-6

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Rociletinib's Regulatory Journey and Outcome

The timeline below summarizes the key milestones in **rociletinib**'s development.



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Rociletinib vs. Osimertinib: A Clinical Comparison

The table below compares key efficacy and safety data from the clinical trials of **rociletinib** and osimertinib, the EGFR inhibitor that ultimately gained approval.

Feature	Rociletinib (CO-1686)	Osimertinib (AZD9291)
FDA Breakthrough Therapy	May 2014 [1]	Not specified in sources

Feature	Rociletinib (CO-1686)	Osimertinib (AZD9291)
FDA Approval Status	Not approved; development terminated [2]	Approved (benchmark for success)
Primary Molecular Target	EGFR T790M mutation [1]	EGFR T790M mutation
Confirmed ORR (T790M+)	32% (at 625 mg BID) [1]	~66% (from AURA trial pool)
Median Progression-Free Survival (PFS)	5.7 months (at 500 mg BID) [1]	~11.0 months (from AURA3 trial)
Common Grade 3+ Adverse Events	Hyperglycemia (28.8%), QTc prolongation (7.7%) [1]	Rash, diarrhea, dry skin (generally lower grade 3+ rates)
Key Limiting Toxicity	Hyperglycemia (linked to an IGF-1R inhibitory metabolite) [1]	Interstitial lung disease (ILD) (requires monitoring)

Experimental Data and Protocols from Clinical Trials

The data in the comparison table primarily comes from the pivotal clinical trials that evaluated these drugs in patients with EGFR T790M-mutant NSCLC.

- Trial Designs: **The key efficacy data for rociletinib came from the TIGER-X and TIGER-2 trials [1].** These were phase I/II and phase II studies, respectively, designed for patients with metastatic EGFR T790M-mutant NSCLC who had progressed after prior EGFR-TKI therapy. Patients received **rociletinib** at doses of 500 mg or 625 mg twice daily.
- Efficacy Endpoint Measurement: **The primary efficacy endpoint was the Confirmed Objective Response Rate (ORR),** which is the percentage of patients whose tumors shrank by a predefined amount (based on RECIST criteria 1.1) confirmed at a later time point. This was assessed by independent central review. **Duration of Response (DoR)** and **Progression-Free Survival (PFS)** were key secondary endpoints [1].
- Safety Assessment: **Safety was evaluated by continuously monitoring all treated patients for adverse events (AEs),** which were graded for severity according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Specific attention was paid to hyperglycemia (measured via blood glucose levels) and QTc interval prolongation (measured by electrocardiograms) [1].

Scientific Legacy and Current Research

Despite its clinical failure, **rociletinib**'s story is not over. Its unique chemical structure continues to be a valuable asset in drug discovery.

- A Tool for Modern Drug Discovery: **The 2,4-diaminopyrimidine scaffold of rociletinib is not intrinsically problematic and is found in several successful drugs [3]. Recent scientific literature shows that researchers are using rociletinib's core structure to design and synthesize new, irreversible EGFR inhibitors [3] [4].** The goal is to create analogs with improved potency, selectivity, and physical properties (like solubility) while avoiding the off-target toxicity that plagued **rociletinib** [3].
- Application in PROTAC Technology: **In the emerging field of Proteolysis-Targeting Chimeras (PROTACs)**—which are molecules designed to tag a specific protein for degradation rather than just inhibit it—**rociletinib** has been used as the "warhead" that binds to the target EGFR protein [4]. This demonstrates its continued relevance as a starting point for creating novel and potentially more effective therapeutic modalities.

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